4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile
Description
This compound belongs to the 1,3-thiazole-5-carbonitrile family, characterized by a thiazole ring substituted with a chlorine atom at position 4, a carbonitrile group at position 5, and a 4-phenylbutan-2-ylamino moiety at position 2. Its structure combines electron-withdrawing (chloro, carbonitrile) and lipophilic (phenylbutan-2-yl) groups, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
4-chloro-2-(4-phenylbutan-2-ylamino)-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3S/c1-10(7-8-11-5-3-2-4-6-11)17-14-18-13(15)12(9-16)19-14/h2-6,10H,7-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXVLDGVYSFHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC2=NC(=C(S2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile typically involves multi-step organic reactionsIndustrial production methods may involve optimization of these reactions to increase yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thiazole derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted thiazole compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. .
Scientific Research Applications
4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations in the Thiazole Core
Key Analogs:
Key Observations :
- Steric Impact: The bulky 4-phenylbutan-2-yl group in the target compound may reduce rotational freedom compared to smaller substituents (e.g., dimethylamino), influencing molecular conformation and crystal packing .
- Biological Relevance : Pyridinylmethyl () and diazepan-containing () analogs suggest that nitrogen-rich substituents enhance interactions with biological targets, such as enzymes or receptors.
Physicochemical Properties
Lipophilicity and Solubility:
highlights lipophilicity determination via HPLC (log k values) for carbamate-containing thiazole analogs. While direct data for the target compound is unavailable, substituent trends indicate:
- The phenylbutan-2-yl group increases lipophilicity compared to dimethylamino (log k ≈ 2.1–2.5 for similar carbamates) .
Crystallography:
Isostructural thiazole derivatives (e.g., halogen-substituted compounds in ) exhibit similar molecular conformations but divergent crystal packing due to substituent bulk. The target compound’s phenylbutan-2-yl group likely induces non-covalent interactions (π-π stacking, van der Waals) absent in smaller analogs, affecting solid-state stability .
Biological Activity
4-Chloro-2-[(4-phenylbutan-2-yl)amino]-1,3-thiazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly its anticancer, antimicrobial, and anti-inflammatory properties, drawing from various research studies and findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a thiazole ring, a carbonitrile group, and a phenylbutanamine moiety. This unique combination contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound.
In Vitro Studies
- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).
- Cytotoxicity : The cytotoxic effects were assessed using the MTT assay, with results indicating significant activity. For instance:
- IC50 Values : Compounds similar to 4-chloro derivatives showed IC50 values ranging from 2.32 µg/mL to 6.51 µg/mL against MCF-7 and HepG2 cells, respectively .
- Mechanism of Action : The mechanism involves induction of apoptosis as evidenced by increased Bax/Bcl-2 ratios and activation of caspase pathways .
In Vivo Studies
In vivo studies demonstrated the ability of these compounds to target tumor cells effectively. For example, a study using radiolabeling techniques showed that thiazole derivatives could selectively accumulate in tumor tissues in animal models .
Antimicrobial Activity
The antimicrobial properties of 4-chloro derivatives have also been explored:
- Bacterial Strains : The compound exhibited activity against various Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures demonstrated MIC values as low as 62.5 µg/mL against Staphylococcus aureus and Escherichia coli .
- Zone of Inhibition : Effective inhibition zones were observed in disk diffusion assays against pathogens such as Bacillus subtilis and Klebsiella pneumoniae .
Anti-inflammatory Activity
Thiazole derivatives are known for their anti-inflammatory properties:
- Mechanisms : The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
- Studies : Research has indicated that thiazole compounds can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Summary of Biological Activities
The table below summarizes the biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
